tert-Butyl (2-aminoethyl)(ethyl)carbamate hydrochloride
Overview
Description
Tert-Butyl (2-aminoethyl)(ethyl)carbamate hydrochloride is a useful research compound. Its molecular formula is C9H21ClN2O2 and its molecular weight is 224.73 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that this compound is used in the synthesis of other complex molecules, suggesting that its targets could be varied depending on the specific context of its use .
Mode of Action
The mode of action of BOC,ET-EDA HCL involves the protection and deprotection of amino groups in organic synthesis . The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group . The most common method for its deprotection uses trifluoroacetic acid (TFA) and generally requires large excesses . This compound demonstrates a catalytic effect and has high thermal stability .
Pharmacokinetics
Its properties such as boiling point, density, and flash point suggest that it has specific characteristics that may influence its bioavailability .
Result of Action
The result of BOC,ET-EDA HCL’s action is the successful protection and deprotection of amino groups, enabling the synthesis of complex molecules. This is particularly useful in the field of peptide synthesis .
Action Environment
The action of BOC,ET-EDA HCL can be influenced by various environmental factors. Furthermore, the compound’s stability under high temperatures suggests that it can function effectively in a variety of environmental conditions .
Biochemical Analysis
Biochemical Properties
tert-Butyl (2-aminoethyl)(ethyl)carbamate hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with ethylenediamine, which is used in the preparation of pharmacologically active analogues . The nature of these interactions often involves the formation of stable complexes, which can influence the activity of the enzymes and proteins involved.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the activity of certain signaling pathways that are crucial for cell growth and differentiation . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. It can bind to enzymes, leading to either inhibition or activation of their activity. This binding interaction can result in changes in gene expression, which in turn affects cellular function . The compound’s ability to form stable complexes with enzymes and proteins is a key aspect of its mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its effectiveness . Long-term exposure to the compound can result in sustained changes in cellular behavior and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and behavior. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response . Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage control in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. These interactions can influence metabolic flux and metabolite levels within cells . The compound’s involvement in these pathways is essential for understanding its overall impact on cellular function and behavior.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect its localization and accumulation within different cellular compartments, influencing its overall effectiveness.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its overall impact on cellular function.
Biological Activity
tert-Butyl (2-aminoethyl)(ethyl)carbamate hydrochloride is a compound with significant biological activity, particularly in pharmacological applications. This article examines its synthesis, biological evaluations, and potential therapeutic uses based on diverse research findings.
Synthesis
The synthesis of this compound involves several chemical reactions. Typically, it can be synthesized through the reaction of tert-butyl carbamate with 2-aminoethyl chloride in the presence of a suitable base. The following table summarizes key synthesis parameters:
Step | Reagents | Conditions | Yield |
---|---|---|---|
1 | tert-butyl carbamate + 2-aminoethyl chloride | Base (e.g., triethylamine), DCM | 70-85% |
2 | Hydrochloric acid | Aqueous solution | N/A |
Biological Activity
Research has demonstrated that this compound exhibits various biological activities, including enzyme inhibition and cytotoxicity against specific cancer cell lines.
Enzyme Inhibition
A study highlighted its role as an inhibitor of certain proteases, particularly LepB in Escherichia coli. The compound showed promising inhibition potency with IC50 values ranging from 0.056 to 0.071 mM for SA-linked peptides, suggesting significant potential for therapeutic applications in bacterial infections .
Cytotoxicity
In cytotoxicity assays conducted on human liver cell lines (HepG2), the compound demonstrated varying degrees of cytotoxic effects. The cytotoxicity was assessed using hemolysis assays, where concentrations above 1% were considered significant . The results indicated that while the compound has potential therapeutic benefits, careful consideration must be given to its cytotoxic properties.
Case Studies
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Study on GSK-3β Inhibition :
- Researchers investigated the compound's ability to inhibit glycogen synthase kinase 3 beta (GSK-3β), a key player in neuroinflammatory processes. The results indicated that modifications to the structure could enhance its inhibitory effects, leading to potential applications in neurodegenerative diseases .
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Antimicrobial Activity :
- Another study evaluated the antimicrobial properties of similar carbamate derivatives, suggesting that structural variations could lead to enhanced activity against resistant bacterial strains. The findings underscore the importance of structure-activity relationships in developing new antimicrobial agents .
Properties
IUPAC Name |
tert-butyl N-(2-aminoethyl)-N-ethylcarbamate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2.ClH/c1-5-11(7-6-10)8(12)13-9(2,3)4;/h5-7,10H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCUPSFMSMQMXST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN)C(=O)OC(C)(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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